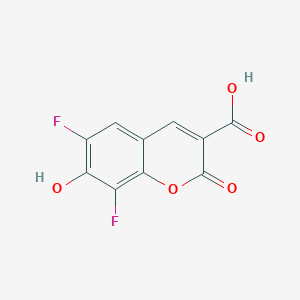
太平洋蓝
描述
Synthesis Analysis
Pacific Blue, a fluorescent dye, has been a subject of interest due to its unique properties and applications in biological research. The synthesis of novel fluorinated coumarins, including Pacific Blue, showcases advanced photophysical properties, making them superior for use as reporter molecules in biological systems. These dyes, like Pacific Blue, exhibit high quantum yields and photostability, crucial for biological imaging and analysis (Sun, Gee, & Haugland, 1998).
Molecular Structure Analysis
The molecular structure of Pacific Blue plays a critical role in its function as a fluorescent dye. Its structure, similar to other fluorinated coumarins, allows for efficient energy absorption and emission, making it an excellent candidate for fluorescence-based applications. The detailed molecular structure analysis enables researchers to understand the interactions between Pacific Blue and various biological targets, facilitating specific labeling and imaging techniques.
Chemical Reactions and Properties
Pacific Blue's chemical reactions and properties are pivotal in its application in scientific research. The dye's ability to undergo specific reactions, such as binding to proteins or nucleic acids, underlies its utility in labeling and detection protocols. For instance, the mutation of a gatekeeper residue in E. coli lipoic acid ligase expands substrate specificity, allowing the enzyme to recognize and ligate Pacific Blue efficiently, demonstrating the dye's versatility in bioconjugation techniques (Cohen, Thompson, & Ting, 2011).
Physical Properties Analysis
The physical properties of Pacific Blue, including its solubility, stability, and fluorescence characteristics, are essential for its practical applications. Its high quantum yield and specific excitation and emission wavelengths make it an ideal dye for fluorescence microscopy and flow cytometry. The stability of Pacific Blue under various conditions is also crucial for its use in long-term studies and spaceflight missions, where it serves as a fluorescent probe for the detection of biological molecules (Stockton et al., 2013).
Chemical Properties Analysis
The chemical properties of Pacific Blue, such as its reactivity with amines and amino acids, are fundamental to its role in bioanalytical techniques. The optimization of fluorescence labeling of trace analytes, including amino acids with Pacific Blue, demonstrates the dye's capability for high-sensitivity bioanalysis. This optimization is vital for applications in detecting amino acid biosignatures in extraterrestrial samples, showcasing the dye's potential in astrobiology and the search for life beyond Earth (Casto-Boggess et al., 2021).
科学研究应用
流式细胞术
太平洋蓝染料: 由于其在紫外激光405 nm激发下发出明亮的蓝色荧光,因此在流式细胞术中被广泛应用。 其激发/发射峰值在410/455 nm,使其成为细胞标记和检测的理想选择 。 该染料在中性 pH 值下的光稳定性和亮度允许进行准确和长期的细胞分析。
荧光显微镜
在荧光显微镜中,太平洋蓝染料用于高丰度目标的可视化。 其与常见滤光片组的兼容性以及其在缓冲溶液中的光稳定性使其成为详细细胞成像的宝贵工具 .
蛋白质和抗体标记
太平洋蓝染料有专为蛋白质和抗体标记设计的试剂盒。 这些试剂盒有助于将染料与各种生物分子偶联,使研究人员能够跟踪和分析不同生物学背景中的蛋白质和抗体 .
多色分析
该染料的光谱特性允许与太平洋绿和太平洋橙染料结合使用时进行三色分析。 这在需要同时检测多个目标的应用中特别有用 .
细胞健康和活力测定
太平洋蓝染料是用于评估细胞健康和活力的试剂盒的一部分。 这些测定对于涉及细胞增殖、免疫表型分析、凋亡和细胞周期分析的研究至关重要 .
信号放大
在需要增强信号检测的研究应用中,太平洋蓝染料偶联物可与链霉亲和素或其他放大底物一起使用。 这提高了各种生物分析测定中检测的灵敏度 .
作用机制
Target of Action
Pacific Blue is a fluorescent dye that is primarily used for labeling proteins, peptides, and other biomolecules . The primary target of Pacific Blue is the amine group present in these biomolecules . The dye forms a covalent bond with the amine group, resulting in a stable, fluorescent conjugate .
Mode of Action
The mode of action of Pacific Blue involves a chemical reaction between the dye and the amine group of the target biomolecule . Pacific Blue is an amine-reactive dye, and it contains a succinimidyl ester group . This group reacts with the amine group in the target biomolecule, forming a stable covalent bond . The result is a fluorescent conjugate that can be detected using specific wavelengths of light .
Biochemical Pathways
Instead, it serves as a tool for visualizing and tracking the behavior of labeled biomolecules in various biological systems . By attaching to biomolecules, Pacific Blue allows researchers to study the roles and functions of these molecules in different biochemical pathways.
Pharmacokinetics
For instance, Pacific Blue has a maximum excitation/emission wavelength of approximately 410/455 nm , which allows it to be excited by the 405 nm spectral line of a violet laser . This property is crucial for its detection in fluorescence microscopy and flow cytometry applications .
Result of Action
The primary result of Pacific Blue’s action is the creation of fluorescent conjugates that can be visualized under specific light conditions . These conjugates can be used to track the movement and interactions of labeled biomolecules in a biological system, providing valuable insights into cellular processes and functions .
Action Environment
The action of Pacific Blue can be influenced by various environmental factors. For instance, the fluorescence of Pacific Blue conjugates can be affected by the pH of the environment . Moreover, the stability of the dye can be influenced by factors such as temperature and light exposure . Therefore, appropriate storage and handling conditions are crucial for maintaining the effectiveness of Pacific Blue .
安全和危害
未来方向
The term “Pacific Blue” is also used in the context of the Pacific region’s strategic initiatives. The 2050 Strategy for the Blue Pacific Continent sets out a long-term approach to working together as a region . It frames regional cooperation and broader action around key thematic areas .
Relevant Papers
There are several papers related to “Pacific Blue”. For instance, the paper titled “Retail Guidelines review - issues paper submission - Pacific Blue” discusses the retail guidelines review and the issues related to it . Another paper titled “PBSP Technical Working Paper 1 v6” discusses the Pacific Blue Shipping Partnership .
生化分析
Biochemical Properties
Pacific Blue plays a crucial role in biochemical reactions as a fluorescent dye. It is often conjugated to antibodies, peptides, proteins, tracers, and amplification substrates for cellular labeling and detection . The compound interacts with various biomolecules, including proteins and antibodies, through covalent bonding. These interactions facilitate the visualization and quantification of specific cellular components, making Pacific Blue an essential tool in biochemical assays.
Molecular Mechanism
At the molecular level, Pacific Blue exerts its effects through its fluorescent properties. When excited by a violet laser at 405 nm, the compound emits blue fluorescence at 452 nm . This fluorescence is used to detect and quantify specific biomolecules in cells. The binding interactions with antibodies and proteins enable the precise targeting of cellular components, facilitating detailed molecular analysis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pacific Blue can change over time due to factors such as stability and degradation. The compound is known for its photostability, which ensures consistent fluorescence signals during experiments . Prolonged exposure to light or suboptimal storage conditions can lead to degradation, affecting its performance in long-term studies.
属性
IUPAC Name |
6,8-difluoro-7-hydroxy-2-oxochromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F2O5/c11-5-2-3-1-4(9(14)15)10(16)17-8(3)6(12)7(5)13/h1-2,13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNDHICBIRRPFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=O)OC2=C(C(=C1F)O)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901337443 | |
| Record name | 6,8-Difluoro-7-hydroxy-3-carboxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901337443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
215868-31-8 | |
| Record name | 6,8-Difluoro-7-hydroxy-3-carboxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901337443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Pacific Blue particularly suitable for biological studies?
A1: Pacific Blue exhibits bright blue fluorescence even in biological environments due to its low pKa of 3.7. This allows it to be fully deprotonated at neutral pH, unlike many other 7-hydroxycoumarins that require a pH of 10 or higher for optimal fluorescence [].
Q2: How is Pacific Blue utilized in Förster Resonance Energy Transfer (FRET) experiments?
A2: Pacific Blue acts as an efficient FRET donor with an excitation maximum around 405 nm. When paired with a suitable acceptor like Pennsylvania Green, energy transfer occurs if the fluorophores are close in proximity and the linker remains intact, resulting in emission at ~530 nm. This enables the study of biomolecular interactions and conformational changes [, ].
Q3: What is the molecular formula and weight of Pacific Blue?
A3: The molecular formula of Pacific Blue is C9H4F2O3, and its molecular weight is 210.12 g/mol.
Q4: What are the key spectroscopic properties of Pacific Blue?
A4: Pacific Blue exhibits a maximum absorbance around 405 nm and an emission maximum around 460 nm [, , ]. It possesses a high quantum yield, contributing to its brightness at low concentrations [].
Q5: How does varnish affect the stability of Pacific Blue in nail polish applications?
A5: Applying varnish over nail polish containing Pacific Blue has been shown to inhibit discoloration and slow down ageing caused by UV exposure [].
Q6: Can Pacific Blue be used as a probe in enzymatic reactions?
A6: While Pacific Blue itself isn't directly involved in enzymatic reactions, its structure allows for chemical modifications that enable its use in enzyme-mediated labeling strategies. For example, researchers have engineered a double mutant of E. coli lipoic acid ligase ((E20G/W37T)LplA) that can ligate Pacific Blue onto a specific peptide tag, facilitating protein labeling within living cells [, ].
A6: While the provided research doesn't explicitly delve into detailed computational studies on Pacific Blue, its well-defined structure and spectral properties make it amenable to computational modeling techniques. Future research could explore molecular dynamics simulations to understand its interactions with biomolecules or develop quantitative structure-activity relationship (QSAR) models for optimizing its derivatives.
Q7: How does the structure of Pacific Blue contribute to its fluorescence at physiological pH?
A7: The two fluorine atoms in Pacific Blue significantly increase its acidity compared to 7-hydroxycoumarin. This results in a lower pKa, allowing it to be readily deprotonated and fluoresce optimally at physiological pH [, ].
Q8: How does UV exposure affect the stability of Pacific Blue in paint applications?
A7: Studies have shown that Pacific Blue used in paint formulations is susceptible to photodegradation upon UV exposure. This degradation leads to discoloration, primarily a reduction in blue hues, and structural changes evident in FT-IR spectroscopy analysis [].
A8: The provided research focuses on the scientific aspects of Pacific Blue and doesn't delve into specific SHE regulations. Researchers should consult relevant safety data sheets and regulatory guidelines for handling and disposal of Pacific Blue and its derivatives.
A8: The available research primarily focuses on Pacific Blue's applications as a fluorescent probe and doesn't provide data on its PK/PD properties.
Q9: Can Pacific Blue be used to study protein localization in living cells?
A10: Yes, Pacific Blue has been successfully employed to label recombinant proteins in living cells. When conjugated to a suitable ligand and utilized with the engineered ligase (E20G/W37T)LplA, it enables visualization of protein localization in various cellular compartments, including the cell surface and acidic endosomes [].
A9: The provided research does not cover resistance mechanisms related to Pacific Blue, as it primarily focuses on its applications as a fluorescent probe.
A9: While the research doesn't provide detailed toxicological data, researchers should handle Pacific Blue and its derivatives with caution, following appropriate laboratory safety practices.
A13: While not a drug itself, Pacific Blue's application in protein labeling through enzymatic ligation showcases a targeted delivery strategy. The engineered ligase ((E20G/W37T)LplA) specifically recognizes and attaches Pacific Blue to a specific peptide tag fused to the protein of interest, enabling precise labeling within complex biological environments [].
A9: While not directly discussed as a biomarker itself, Pacific Blue's ability to participate in FRET allows its use in developing sensitive diagnostic tools. For example, by linking Pacific Blue and an acceptor fluorophore to specific biomolecules, their interaction can be monitored through FRET changes, potentially serving as a diagnostic indicator.
Q10: What analytical techniques are used to study Pacific Blue and its applications?
A10: Several analytical techniques are employed in the research, including:
- Fluorescence spectroscopy: This technique is crucial for characterizing the excitation and emission spectra of Pacific Blue and its conjugates, enabling the study of binding interactions, and monitoring FRET efficiency [, , ].
- Confocal microscopy: Researchers use confocal microscopy to visualize the localization and distribution of Pacific Blue-labeled proteins within living cells [].
- Flow cytometry: Pacific Blue serves as a valuable fluorophore in flow cytometry, allowing the identification and quantification of specific cell populations based on their fluorescent labeling [, , ].
- Isotachophoresis (ITP): This technique, coupled with Pacific Blue's fluorescence, enables the preconcentration and sensitive detection of target analytes in microfluidic devices, particularly relevant for biological and chemical analyses [].
- Capillary electrophoresis (CE): Researchers utilize CE with laser-induced fluorescence (LIF) detection to separate and quantify Pacific Blue-labeled amino acids with high sensitivity, demonstrating its potential for analyzing biosignatures in various samples [].
A10: The provided research primarily focuses on Pacific Blue's applications in controlled laboratory settings and doesn't explicitly address its environmental impact. Further studies are needed to assess its potential ecotoxicological effects and develop appropriate waste management strategies.
A10: While not explicitly detailed, the research implies the use of validated analytical methods for characterizing Pacific Blue and its applications. For instance, studies employing fluorescence spectroscopy and flow cytometry adhere to established standards and controls to ensure data accuracy and reliability.
A10: The development and application of Pacific Blue as a research tool necessitate stringent quality control measures during its synthesis and formulation. Manufacturers and researchers need to ensure batch-to-batch consistency in purity, spectral properties, and reactivity to maintain experimental reproducibility and reliable results.
A10: The available research primarily focuses on Pacific Blue's use as a fluorescent tool and doesn't provide specific information regarding its potential immunogenicity.
A10: The research primarily focuses on Pacific Blue's use as a fluorescent tool and doesn't provide specific information regarding its potential for drug-transporter interactions.
A10: The research primarily focuses on Pacific Blue's use as a fluorescent tool and doesn't provide specific information regarding its potential to induce or inhibit drug-metabolizing enzymes.
Q11: Are there any alternatives to Pacific Blue for similar applications?
A24: Several alternatives exist depending on the specific application. For violet laser excitation in flow cytometry, researchers have explored 3-carboxy-7-hydroxycoumarin (V450), which shows comparable brightness to Pacific Blue and compatibility with multi-color panels []. Other coumarin derivatives and alternative fluorophores with similar spectral properties could also be considered based on the specific experimental requirements.
A11: The research does not provide specific information regarding recycling and waste management of Pacific Blue.
A11: Access to well-equipped laboratories with instrumentation like fluorescence spectrophotometers, flow cytometers, and confocal microscopes is crucial for conducting research with Pacific Blue. Additionally, collaboration with synthetic chemists and access to chemical libraries can facilitate the development and characterization of novel Pacific Blue derivatives.
A27: While the provided research doesn't detail Pacific Blue's discovery and early development, its emergence as a valuable tool highlights the continuous evolution of fluorescent probes in biological research. The development of the engineered ligase ((E20G/W37T)LplA) specifically for Pacific Blue conjugation represents a significant milestone, expanding its applications in live-cell imaging and protein labeling [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


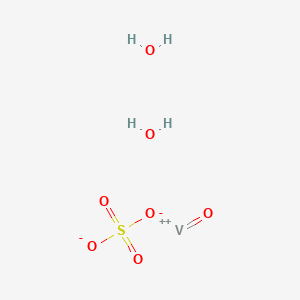
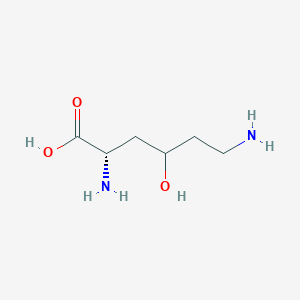
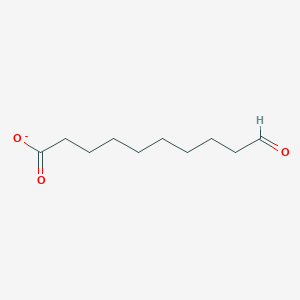
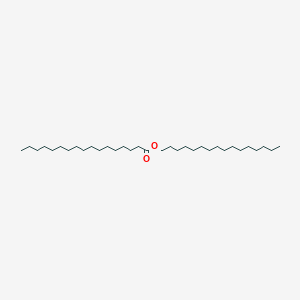
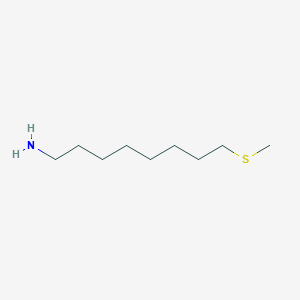

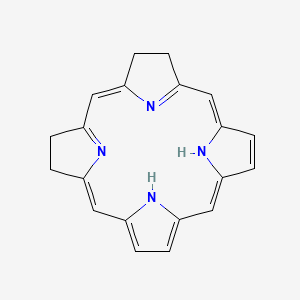

![3-(4-Chloro-phenyl)-8-methyl-2-(3-phenyl-[1,2,4]oxadiazol-5-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B1258244.png)
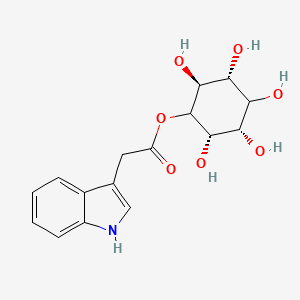
![3-Hydroxy-10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1258246.png)
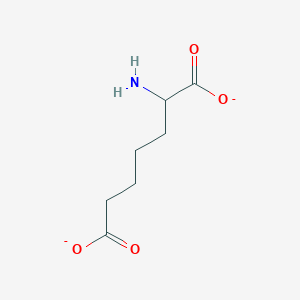
![(4-{(E)-[5-(4-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B1258248.png)
